molecular formula C8H8F2N2O B15315712 4-(Difluoromethoxy)benzimidamide

4-(Difluoromethoxy)benzimidamide

Katalognummer: B15315712
Molekulargewicht: 186.16 g/mol
InChI-Schlüssel: BXPAORVORHCUJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Difluoromethoxy)benzimidamide is an organic compound characterized by the presence of a benzimidamide group substituted with a difluoromethoxy group at the para position

Vorbereitungsmethoden

The synthesis of 4-(Difluoromethoxy)benzimidamide typically involves the introduction of the difluoromethoxy group onto a benzimidamide precursor. One common method involves the reaction of 4-(difluoromethoxy)benzaldehyde with ammonia or an amine under suitable conditions to form the benzimidamide. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Analyse Chemischer Reaktionen

4-(Difluoromethoxy)benzimidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the benzimidamide group to a benzylamine derivative.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

4-(Difluoromethoxy)benzimidamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Difluoromethoxy)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

4-(Difluoromethoxy)benzimidamide can be compared with other similar compounds, such as:

    4-(Trifluoromethoxy)benzimidamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its chemical reactivity and biological activity.

    4-(Difluoromethoxy)benzamide: This compound lacks the imidamide group, which can influence its chemical properties and applications.

    4-(Difluoromethoxy)benzylamine:

Eigenschaften

Molekularformel

C8H8F2N2O

Molekulargewicht

186.16 g/mol

IUPAC-Name

4-(difluoromethoxy)benzenecarboximidamide

InChI

InChI=1S/C8H8F2N2O/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h1-4,8H,(H3,11,12)

InChI-Schlüssel

BXPAORVORHCUJY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=N)N)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.